Modafinil acid

Description

Contextualization as a Major Chiral Metabolite of Modafinil (B37608) and Armodafinil (B1684309)

Modafinil is a racemic compound, meaning it is a mixture of two enantiomers: (R)-(-)-modafinil and (S)-(+)-modafinil. ontosight.aiwikipedia.org Armodafinil is the isolated (R)-enantiomer, which is considered the more active and longer-lasting form. When either modafinil or armodafinil is administered, they are extensively metabolized in the liver. One of the primary metabolic pathways is the hydrolysis of the amide group, which results in the formation of modafinic acid. europa.euclinicsearchonline.org Specifically, the metabolism of armodafinil yields (R)-(-)-Modafinic acid. wikipedia.orgncats.io

The conversion of modafinil to modafinic acid is substantial, with estimates suggesting that between 30% and 60% of a modafinil dose is metabolized into this acidic form. wikipedia.org The primary enzymes responsible for this transformation are esterases and/or amidases, which are not part of the cytochrome P450 system that metabolizes many other drugs. clinicsearchonline.org This metabolic process significantly increases the polarity of the compound, which in turn enhances its clearance from the body. wikipedia.org

Significance of Metabolite Research in Understanding Parent Compound Pharmacodynamics and Pharmacokinetics

The study of drug metabolites is a cornerstone of pharmaceutical research, providing critical insights into the efficacy, duration of action, and potential interactions of a parent drug. In the case of (R)-(-)-Modafinic acid, its pharmacokinetic profile differs notably from its parent compounds. For instance, the elimination half-life of (R)-(-)-Modafinic acid is approximately 7 hours, which is shorter than that of modafinil.

Furthermore, understanding the metabolic pathways, such as the one leading to (R)-(-)-Modafinic acid, is crucial for predicting and avoiding potential drug-drug interactions. Although the hydrolysis to modafinic acid does not involve the major CYP enzymes, modafinil itself can induce and inhibit certain CYP enzymes, which can affect the metabolism of other co-administered drugs. wikipedia.orgeuropa.eu

Overview of Current Research Foci and Emerging Areas in (R)-(-)-Modafinic Acid Studies

Current research on (R)-(-)-Modafinic acid is multifaceted. A significant area of focus is its use as a crucial intermediate in the synthesis of armodafinil. The enantioselective synthesis of modafinil enantiomers often involves the chiral resolution of racemic modafinic acid, highlighting its importance in pharmaceutical manufacturing.

In the realm of chemical biology, there is growing interest in the distinct properties and potential biological activities of (R)-(-)-Modafinic acid and its enantiomer. ontosight.ai Although considered inactive in terms of promoting wakefulness, researchers are exploring other potential pharmacological effects. The stereochemistry of a molecule can dramatically influence its biological activity, and the defined three-dimensional structure of (R)-(-)-Modafinic acid may allow it to interact with biological targets in ways that differ from its parent compound or its (S)-enantiomer. beilstein-journals.org

Emerging areas of investigation include the development of novel analytical methods for the precise quantification of (R)-(-)-Modafinic acid in biological samples. nih.gov These methods are essential for detailed pharmacokinetic studies and for understanding inter-individual variability in drug metabolism, which can be influenced by genetic factors. researchgate.net Additionally, the unique chemical structure of (R)-(-)-Modafinic acid makes it a valuable tool for studying enzyme kinetics and the mechanisms of esterases and amidases involved in its formation.

Structure

2D Structure

Propriétés

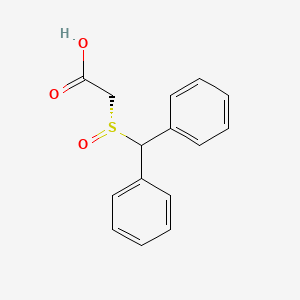

IUPAC Name |

2-benzhydrylsulfinylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARQPIWTMBRJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60979768 | |

| Record name | (Diphenylmethanesulfinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63547-24-0, 112111-44-1, 112111-45-2 | |

| Record name | Modafinil acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63547-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyhydrylsulfinylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modafinil acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modafinil acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Diphenylmethanesulfinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzhydrylsulfinylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MODAFINIL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54N37HN7N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of R Modafinic Acid

Enzymatic Hydrolysis of Modafinil (B37608) and Armodafinil (B1684309) to (R)-(-)-Modafinic Acid

The principal metabolic pathway for both modafinil and its single (R)-enantiomer, armodafinil, is metabolism in the liver, with amide hydrolysis being the main reaction. researchgate.netscialert.net This process leads to the formation of (R)-(-)-Modafinic acid from armodafinil, and a racemic mixture of modafinic acid from modafinil. This hydrolytic pathway is more significant than the lesser contributions from cytochrome P450 (CYP)-mediated oxidative pathways. researchgate.netdroracle.ai

Identification and Characterization of Enzymes Involved in Amide Hydrolysis (e.g., Esterases, Amidases)

The conversion of modafinil and armodafinil to their corresponding acid metabolites is catalyzed by hydrolytic enzymes, specifically esterases and/or amidases. nih.govwikipedia.org These enzymes are crucial for the metabolism of various drugs and xenobiotics that contain ester or amide linkages. nih.gov

Amidases (or Amidohydrolases): These enzymes act on amide bonds, catalyzing their hydrolysis. nih.gov This is the key reaction in the conversion of the acetamide (B32628) moiety of modafinil and armodafinil into a carboxylic acid group, yielding modafinic acid.

Esterases: While the primary bond cleaved in modafinil is an amide bond, esterases are also implicated in this metabolic process. nih.govwikipedia.org Some esterases exhibit promiscuous amidase activity, enabling them to hydrolyze amide bonds, although typically less efficiently than dedicated amidases. semanticscholar.org

The specific human esterase or amidase isozymes responsible for the hydrolysis of modafinil have not been fully characterized in the available literature. However, it is known that these enzymatic processes occur predominantly in the liver. scialert.netdroracle.ai

Stereoselective Aspects of Metabolic Conversion to the (R)-Enantiomer

The metabolism of modafinil, which is a racemic mixture of (R)- and (S)-enantiomers, is stereoselective. The (S)-enantiomer is metabolized approximately three times faster than the (R)-enantiomer. mdpi.com This differential rate of metabolism results in the (R)-enantiomer, armodafinil, having a longer elimination half-life in the human body. mdpi.com

Consequently, after administration of racemic modafinil, the plasma concentrations of the (R)-enantiomer are higher and more sustained compared to the (S)-enantiomer. The slower metabolism of the (R)-enantiomer leads to the prolonged presence of (R)-modafinil and its subsequent conversion to (R)-(-)-Modafinic acid. When armodafinil is administered, the resulting metabolite is exclusively the (R)-(-)-enantiomer of modafinic acid. wikipedia.org

Comparative Metabolic Profiling across Preclinical and Clinical Models

The metabolic fate of modafinil and armodafinil, leading to the formation of (R)-(-)-Modafinic acid, has been investigated in various preclinical and clinical settings.

Analysis of in vitro Metabolism in Liver Microsomes and Plasma

In vitro studies using human liver subcellular fractions are standard for predicting in vivo drug metabolism. researchgate.netmdpi.com Human liver microsomes contain a host of phase I metabolic enzymes. mdpi.com Studies using pooled human liver microsomes have been conducted to evaluate the metabolic pathways of modafinil. nih.gov

| Enzyme | Effect Observed (in vitro) | Concentration | Significance |

|---|---|---|---|

| CYP1A2 | Induction | 10-300 µM | Small, concentration-dependent increase in activity. nih.gov |

| CYP2B6 | Induction | 10-300 µM | Small, concentration-dependent increase in activity. nih.gov |

| CYP2C9 | Suppression | ≥100 µM | Concentration-related decrease in activity. fda.gov |

| CYP2C19 | Reversible Inhibition | Ki = 39 µM | Competitive inhibition observed in human liver microsomes. nih.govdrugbank.com |

| CYP3A4/5 | Induction | 10-300 µM | Small, concentration-dependent increase in activity. nih.gov |

Note: This table describes the interaction of the parent compound, modafinil, with CYP enzymes, which represents a secondary metabolic pathway compared to amide hydrolysis.

Investigation of in vivo Metabolite Formation and Excretion Pathways

Following oral administration, modafinil is well-absorbed and extensively metabolized, with approximately 90% of the dose being eliminated as metabolites. droracle.aifda.gov The primary route of elimination is through metabolism in the liver, followed by renal excretion of the metabolites. nih.gov Less than 10% of the parent drug is excreted unchanged in the urine. droracle.ainih.gov

The two major metabolites formed are modafinil acid and modafinil sulfone. droracle.ai this compound is the principal metabolite, with total urinary recovery accounting for 35% to 60% of the administered dose. nih.govwikipedia.org The apparent clearance of modafinic acid is significantly higher than that of the parent drug, which is consistent with the principle that metabolism increases the polarity of a compound, thereby facilitating its clearance from the body. nih.govwikipedia.org

Influence of Biological Factors on Metabolic Conversion Rates

Several biological factors can influence the rate at which modafinil and armodafinil are converted to (R)-(-)-Modafinic acid.

Hepatic Impairment: Since the liver is the primary site of metabolism, severe hepatic impairment significantly affects the clearance of modafinil. droracle.ainih.gov In patients with severe liver cirrhosis, the oral clearance of modafinil was found to be decreased by about 60%, leading to a doubling of the steady-state concentration compared to individuals with normal liver function. fda.gov This indicates a reduced rate of conversion to metabolites, including modafinic acid.

Age: In elderly individuals, the elimination of modafinil and its metabolites may be reduced as a consequence of aging. researchgate.netfda.gov Studies in elderly patients have shown that mean plasma levels of modafinil were approximately twice those observed in younger subjects, suggesting that the clearance of modafinil may be reduced. fda.gov

Ethnicity: Pharmacokinetic studies have revealed that ethnicity can have a significant influence on the metabolism of modafinil and the clearance of modafinic acid. nih.govnih.gov A study conducted in five major ethnic groups in China (Han, Mongolian, Korean, Uygur, and Hui) found significant differences in the clearance of modafinic acid among the groups. nih.gov

| Ethnic Group | Clearance of this compound (Compared to Han group) | Relative Metabolic Conversion Fraction (Median) |

|---|---|---|

| Han | Baseline | 0.24 |

| Korean | 25% higher | 0.53 |

| Uygur | 12-15% higher | 0.24 |

| Hui | 12-15% higher | 0.24 |

| Mongolian | Similar to Han | 0.24 |

Data sourced from a population pharmacokinetics study in China. nih.gov

These findings suggest that when administering drugs like modafinil that are metabolized by esterases and/or amidases, the potential for variability in metabolic rates due to factors like ethnicity should be considered. nih.govnih.gov

Species-Specific Differences in Metabolism

The metabolism of Modafinil's enantiomers, and consequently the formation of (R)-(-)-Modafinic acid, exhibits significant differences across various species. fda.gov This species-specificity is primarily due to enantioselective preferences of the hydrolytic and oxidative enzymes involved in the metabolic pathways. fda.gov

In humans and dogs, the metabolism of the (R)-enantiomer of Modafinil is more rapid than that of the (S)-enantiomer. fda.gov This leads to a greater in vivo plasma clearance of (R)-Modafinil and, consequently, a more prominent formation of (R)-(-)-Modafinic acid. fda.gov Conversely, in rodent species such as rats and mice, the metabolic preference is reversed. In these animals, the (S)-enantiomer is cleared more rapidly than the (R)-enantiomer. fda.gov There is no evidence to suggest that the enantiomers interconvert in vivo or in vitro in any species studied. fda.gov

| Species | Faster Cleared Enantiomer | Slower Cleared Enantiomer |

|---|---|---|

| Human | (R)-Modafinil | (S)-Modafinil |

| Dog | (R)-Modafinil | (S)-Modafinil |

| Rat | (S)-Modafinil | (R)-Modafinil |

| Mouse | (S)-Modafinil | (R)-Modafinil |

Impact of Enzyme Activity Variability

Variability in the activity of these enzymes can be influenced by several factors, including genetics and ethnicity. nih.gov Research has demonstrated that ethnicity can have a significant impact on the clearance of Modafinic acid. A population pharmacokinetics study conducted in China involving five major ethnic groups (Han, Mongolian, Korean, Uygur, and Hui) found notable differences. nih.gov The study revealed that the clearance of Modafinic acid was 25% higher in the Korean group and 12% higher in the Uygur and Hui groups compared to the Han group. nih.gov Furthermore, the median relative conversion fraction of Modafinil to Modafinic acid was significantly higher for Koreans (0.53) compared to the other four ethnicities (0.24). nih.gov These findings suggest that variability in the extent of drug metabolism by esterases and/or amidases should be considered among different ethnic populations. nih.govnih.gov

| Enzyme/Enzyme Family | Primary Role in Modafinil Metabolism | Relevance to (R)-(-)-Modafinic Acid Formation |

|---|---|---|

| Esterases / Amidases | Catalyzes the primary pathway: amide hydrolysis of Modafinil to Modafinic acid. nih.gov | Directly responsible for the formation of (R)-(-)-Modafinic acid from (R)-Modafinil. Variability in activity impacts conversion rate. nih.gov |

| Cytochrome P450 (CYP) Enzymes | Catalyzes lesser, oxidative pathways, mainly forming Modafinil sulfone. nih.gov Also involved in potential drug-drug interactions. nih.gov | Contributes to the overall clearance of the parent compound but is not the primary pathway for Modafinic acid formation. nih.gov |

| - CYP3A4 | Partially involved in the metabolic elimination of Modafinil. droracle.ai Modafinil is a moderate inducer of CYP3A4. nih.gov | Minor pathway contributor. |

| - CYP2C19 | Reversibly inhibited by Modafinil. drugbank.com | Minor pathway contributor. |

| - CYP1A2 / CYP2B6 | Weakly induced by Modafinil. researchgate.net | Minor pathway contributor. |

Advanced Synthetic Methodologies for R Modafinic Acid

Enantioselective Chemical Synthesis Approaches

The synthesis of the single (R)-enantiomer of modafinic acid, a key chiral intermediate, is a critical objective in pharmaceutical chemistry. Enantioselective synthesis strategies are paramount to ensure the production of the desired stereoisomer, thereby maximizing therapeutic efficacy. These approaches can be broadly categorized into two main strategies: the direct asymmetric transformation of a prochiral precursor and the resolution of a racemic mixture. Advanced methodologies in this field focus on achieving high enantiomeric excess (ee), operational simplicity, and process efficiency.

Chiral Catalysis in Sulfoxidation Reactions of Thioether Precursors

The most direct route to enantiomerically enriched (R)-(-)-Modafinic acid is the asymmetric oxidation of the corresponding prochiral thioether precursor, 2-(benzhydrylthio)acetic acid. This transformation introduces the chiral sulfoxide (B87167) center. Chiral catalysis, employing either metal complexes or small organic molecules, is instrumental in controlling the stereochemical outcome of this oxidation.

Transition metal complexes featuring chiral ligands are widely employed to catalyze the enantioselective sulfoxidation of thioethers. These systems offer high levels of stereocontrol and catalytic turnover.

Titanium-Based Systems: A well-established method for the asymmetric oxidation of thioethers is the Sharpless/Kagan catalytic system, which has been adapted for the synthesis of (R)-modafinil, the corresponding amide of modafinic acid. This system typically utilizes a titanium(IV) isopropoxide complex in conjunction with a chiral diethyl tartrate (DET) ligand. The reaction proceeds with an oxidant, such as cumene (B47948) hydroperoxide, in a suitable organic solvent like toluene. This methodology has been patented for the preparation of (R)-modafinil from its thioether precursor, achieving good yields and excellent enantioselectivity. The bidentate diethyltartarate-titanium isopropoxide complex serves as an effective chiral catalyst for this transformation.

A key advantage of titanium-based catalysts is their low toxicity, affordability, and biocompatibility, making them attractive for pharmaceutical synthesis. The strong Lewis acidity of titanium complexes facilitates the activation of substrates, contributing to their high reactivity.

Ruthenium-Based Systems: An alternative strategy involves the use of "chiral-at-metal" complexes, where the stereogenic center is the metal atom itself. Ruthenium(II) bipyridine complexes have been successfully used for the enantioselective synthesis of chiral modafinic acid. In this approach, the prochiral thioether ligand is coordinated to a chiral ruthenium precursor. Subsequent diastereoselective oxidation of the coordinated thioether produces the sulfoxide. The chirality at the metal center directs the stereochemical outcome of the oxidation, leading to high enantiomeric excess (>98% ee) of the desired modafinic acid enantiomer upon cleavage from the metal complex. A significant benefit of this method is the ability to recycle and reuse the chiral ruthenium precursors without loss of configuration or activity.

| Catalyst System | Chiral Ligand/Source | Oxidant | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Titanium(IV) Isopropoxide | (-)-Diethyl Tartrate (DET) | Cumene Hydroperoxide | 2-(benzhydrylthio)acetamide | (R)-modafinil | Excellent | |

| Chiral Ruthenium Complex | Chiral-at-metal [Ru(bpy)2] | Peroxide | 2-(benzhydrylthio)acetic acid | Chiral Modafinic Acid | >98% |

Organocatalysis represents a powerful, metal-free alternative for asymmetric synthesis, mitigating concerns about metal contamination in the final pharmaceutical product.

Brønsted Acid Catalysts: Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have emerged as effective organocatalysts for enantioselective sulfoxidation. These catalysts can activate hydrogen peroxide (H₂O₂), an environmentally benign oxidant, to facilitate the asymmetric oxidation of the thioether precursor to (R)-modafinil. While this approach offers the advantages of being metal-free and using a green oxidant, the reported enantioselectivities for the synthesis of (R)-modafinil have been moderate, with ee values up to 23% and yields up to >99%.

Oxaziridines: Stoichiometric chiral oxaziridines, such as those developed by Davis, are highly effective reagents for the asymmetric oxidation of sulfides to sulfoxides. The oxidation of 2-(benzhydrylthio)acetic acid and its derivatives has been performed using various enantioselective reagents, with chiral oxaziridines providing some of the best results. The reaction can be performed in conventional organic solvents or in ionic liquids, which may slightly enhance the yield. While highly effective in terms of enantioselectivity, a key drawback of this method is the need for a stoichiometric amount of the chiral reagent, which can be expensive and generate significant waste compared to catalytic methods.

| Catalyst/Reagent Type | Specific Catalyst/Reagent | Oxidant | Product Configuration | Enantiomeric Excess (ee) | Yield | Reference |

| Brønsted Acid | BINOL-derived phosphoric acids | H₂O₂ | (R)-modafinil | up to 23% | >99% | |

| Chiral Oxaziridine (B8769555) | Stoichiometric Chiral Oxaziridine | Internal | (R)-modafinil derivative | Good | 66% |

Diastereomeric Resolution and Preferential Crystallization Techniques

Resolution techniques are employed to separate the enantiomers from a racemic mixture of modafinic acid. These methods rely on the different physical properties of either diastereomeric pairs or the enantiomers themselves under specific conditions.

Diastereomeric resolution is a classical and widely used method for separating enantiomers. The process involves reacting the racemic modafinic acid with a single enantiomer of a chiral resolving agent to form a mixture of two diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. After separation, the desired diastereomer is treated to cleave the resolving agent, yielding the enantiomerically pure (R)-(-)-Modafinic acid.

A common resolving agent used for this purpose is an optically active amine, such as (R)- or (S)-α-methylbenzylamine. The racemic modafinic acid reacts with, for example, (-)-α-methylbenzylamine to form (-)-benzhydrylsulfinylacetate of (-)-α-methylbenzylamine, which can be separated. Subsequent acid hydrolysis liberates the desired (-)-modafinic acid. The use of chiral auxiliaries temporarily incorporates a chiral molecule into the substrate to direct a subsequent reaction or, in this context, to enable separation.

Preferential Crystallization: This technique is applicable to a specific class of racemic mixtures known as conglomerates, which are physical mixtures of separate crystals of the two enantiomers. Racemic modafinic acid has been identified as a stable conglomerate, making it an ideal candidate for resolution by preferential crystallization.

This method involves creating a supersaturated solution of the racemic mixture and seeding it with crystals of the desired enantiomer, in this case, (R)-(-)-Modafinic acid. The seed crystals induce the crystallization of only the (R)-enantiomer from the solution, leaving the mother liquor enriched in the (S)-enantiomer. The process can be operated in a cyclic manner for higher productivity.

Optimization of Parameters: The efficiency and yield of crystallization-based resolutions are highly dependent on various parameters that must be carefully optimized. These include:

Solvent System: The choice of solvent is critical as it affects the solubility of both the racemate and the individual enantiomers (or diastereomeric salts). The nature of the solvent can even determine the type of crystalline form obtained.

Supersaturation and Temperature: Crystallization is driven by supersaturation. The temperature profile during the process must be carefully controlled to manage the level of supersaturation and promote crystal growth over spontaneous nucleation of the undesired enantiomer.

Additives: The addition of certain achiral compounds can improve the process. For instance, adding the non-chiral base triethanolamine (B1662121) to the preferential crystallization of modafinic acid has been shown to increase the solubility of the racemic mixture. This allows for a higher concentration of the substrate in the solution, leading to a significant improvement in the yield and productivity of the resolution process without compromising the entrainment magnitudes.

A patented process for resolving (±)-modafinic acid via preferential crystallization highlights its applicability on a preparative scale, offering advantages such as avoiding expensive chiral agents and theoretically achieving a quantitative yield through the recycling of mother liquors.

Strategies for Achieving High Enantiomeric Excess in Synthesis

The generation of (R)-(-)-Modafinic acid with a high degree of stereochemical purity is a primary focus of synthetic chemistry. A high enantiomeric excess (ee) is critical for therapeutic applications, as different enantiomers can have distinct pharmacological activities. Various strategies have been developed to achieve this, primarily centered on asymmetric oxidation of the prochiral sulfide (B99878) precursor, 2-(benzhydrylthio)acetic acid.

One effective approach involves the use of stoichiometric chiral oxaziridines. Research has demonstrated that chiral camphor-based oxaziridine derivatives can induce significant enantioselectivity in the oxidation of the sulfide precursor to the (S)-sulfoxide, achieving a 47% yield and a 90% enantiomeric excess for (S)-modafinic acid. While this specific example yields the (S)-enantiomer, the principle demonstrates the utility of chiral oxaziridines in achieving high enantioselectivity in this class of molecules.

Organocatalysis represents another promising, metal-free strategy. The use of chiral BINOL-phosphates as bifunctional organocatalysts for the sulfoxidation reaction with hydrogen peroxide has been explored. While initial studies on the synthesis of (R)-modafinil itself resulted in modest enantioselectivity (up to 23% ee), this method highlights the potential of organocatalysis under environmentally benign conditions.

Biomimetic approaches using non-heme iron catalysts have also been investigated. A system employing a dipeptide-based chiral ligand with FeCl3 successfully produced (R)-modafinil in a 75% yield with a 24% ee. This represents a significant step in developing asymmetric non-heme iron-catalyzed synthesis for this class of compounds.

| Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Yield | Target Enantiomer |

|---|---|---|---|---|

| Chiral Oxaziridine Oxidation | Camphor-based oxaziridine | 90% | 47% | (S)-Modafinic acid |

| Organocatalysis | BINOL-phosphate | up to 23% | >99% | (R)-Modafinil |

| Biomimetic Iron-Catalysis | FeCl3 / Dipeptide-based ligand | 24% | 75% | (R)-Modafinil |

Biocatalytic and Microbial Synthesis of (R)-(-)-Modafinic Acid

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis, often providing exceptional levels of stereoselectivity under mild reaction conditions.

The enzyme chloroperoxidase (CPO) from the fungus Caldariomyces fumago has been successfully employed for the asymmetric synthesis of chiral sulfoxides. CPO is notable for its ability to catalyze the enantioselective oxidation of sulfides to produce (R)-sulfoxides with excellent enantiomeric excess.

Specifically, a one-step asymmetric biosynthesis of (R)-modafinil has been achieved through the CPO-catalyzed enantioselective sulfoxidation of its precursor, 2-(diphenylmethylthio)acetamide. This enzymatic approach yielded (R)-modafinil with a high enantiomeric excess of 97.3% and a product yield of 40.8%. The reaction conditions were optimized to be at pH 5.5 and room temperature. The study also found that the addition of ionic liquids could enhance the enzyme's productivity by improving its affinity and specificity for the substrate. This method demonstrates the high potential of enzyme-mediated processes for the direct and highly selective synthesis of the desired (R)-enantiomer.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Chloroperoxidase (CPO) | 2-(diphenylmethylthio)acetamide | (R)-Modafinil | 97.3% | 40.8% |

Whole-cell microbial transformations are an attractive method for performing complex chemical reactions with high selectivity. The fungus Beauveria bassiana is a well-known biocatalyst capable of performing a variety of oxidative biotransformations.

In the context of modafinil (B37608) synthesis, Beauveria bassiana has been used for the highly enantioselective oxidation of the precursor, benzhydrylsulfanyl acetic acid. This microbial oxidation specifically yields the corresponding (S)-sulfinyl carboxylic acid, the enantiomer of (R)-(-)-Modafinic acid, in very good yield (89%) and with an exceptional enantiomeric excess of 99%. While this pathway produces the opposite enantiomer, it serves as a prominent example of the power and selectivity of microbial systems in the synthesis of modafinic acid precursors. This research opens the door for exploring other microorganisms or genetically modifying existing ones to potentially produce the desired (R)-enantiomer.

Synthesis of Precursors and Intermediates Relevant to (R)-(-)-Modafinic Acid

A common and straightforward method for preparing this key precursor involves the direct reaction of benzhydrol with thioglycolic acid. This reaction is typically catalyzed by a strong acid, such as trifluoroacetic acid (TFA), and proceeds at room temperature. This S-alkylation reaction provides the desired 2-(benzhydrylthio)acetic acid in high yield, often around 90%. This precursor serves as the direct substrate for the subsequent asymmetric oxidation step, which establishes the chiral sulfoxide center of (R)-(-)-Modafinic acid. Other methods to produce this intermediate exist, often starting from benzhydrol or related compounds, but the condensation with thioglycolic acid remains a widely used and efficient route.

Pharmacokinetic and Biotransformation Research of R Modafinic Acid

Absorption, Distribution, and Excretion (ADE) Characterization in Preclinical Models

(R)-(-)-Modafinic acid is the primary and pharmacologically inactive metabolite of (R)-modafinil (armodafinil) researchgate.netwikipedia.org. Its formation is a key step in the elimination pathway of the parent drug. Preclinical research has focused on characterizing how this metabolite is absorbed, distributed throughout the body, and ultimately excreted.

Systemic Exposure and Elimination Profiles

Following the administration of its parent compound, modafinil (B37608), (R)-(-)-Modafinic acid is formed through hydrolysis by esterase and/or amidase enzymes wikipedia.orgnih.gov. Systemic exposure to the acid metabolite is significant, as it represents a major fraction of the administered dose of the parent drug.

The elimination profile of (R)-(-)-Modafinic acid is characterized by a more rapid clearance compared to its parent compound. The apparent clearance of modafinic acid is noted to be significantly higher than that of modafinil wikipedia.orgnih.gov. This is consistent with the general principle that metabolism increases the polarity of a compound, which in turn facilitates more efficient clearance from the body, primarily via the kidneys wikipedia.orgnih.gov. In rat plasma, (R)-modafinil has been shown to be unstable, with 50% being metabolized to modafinic acid after 4 hours at 37°C researchgate.netresearchgate.net.

Tissue Distribution Studies of (R)-(-)-Modafinic Acid

Preclinical investigations in rat models have provided data on the distribution of (R)-(-)-Modafinic acid in various tissues. Following systemic circulation, the metabolite has been detected in several key organs and fluids. Specifically, (R)-(-)-Modafinic acid has been identified in the plasma, cerebrospinal fluid (CSF), liver, and kidneys mdpi.com. The highest concentrations of modafinic acid were observed in the plasma and kidneys mdpi.com.

Urinary Excretion Patterns and Mass Balance Studies

The primary route of elimination for modafinil and its metabolites is through metabolism in the liver, followed by renal excretion of the resulting metabolites nih.govresearchgate.net. Mass balance studies focusing on the fate of the parent drug provide insight into the excretion patterns of (R)-(-)-Modafinic acid. Following an oral dose of modafinil, a substantial portion is recovered in the urine as modafinic acid. Research indicates that the total urinary recovery of modafinic acid accounts for 35% to 51% of the initial modafinil dose nih.gov. This confirms that renal excretion of the acid metabolite is the principal pathway for the elimination of the parent compound from the body. Less than 10% of a modafinil dose is excreted as the unchanged drug researchgate.net.

Population Pharmacokinetic Modeling of (R)-(-)-Modafinic Acid

Population pharmacokinetic (PopPK) modeling is a statistical approach used to understand the variability in drug concentrations among individuals in a target population. Such models have been developed to describe the pharmacokinetic profile of modafinil acid.

Estimation of Clearance and Volume of Distribution

A population pharmacokinetic analysis determined that the concentration-time profile of modafinic acid is best described by a one-compartment model nih.govnih.gov. This model provided estimates for key pharmacokinetic parameters. The typical clearance and volume of distribution for this compound were estimated to be 4.94 L/h and 2.73 L, respectively researchgate.netnih.govnih.gov.

Below is an interactive table summarizing the estimated pharmacokinetic parameters for (R)-(-)-Modafinic Acid from a population pharmacokinetic study.

| Parameter | Symbol | Estimated Value | Unit |

| Clearance | CL | 4.94 | L/h |

| Volume of Distribution | V | 2.73 | L |

Data derived from a one-compartment population pharmacokinetic model. nih.govnih.gov

Investigation of Covariate Effects on (R)-(-)-Modafinic Acid Pharmacokinetics (e.g., ethnicity, gender, body weight)

Covariate analysis within population pharmacokinetic models helps identify factors that may explain inter-individual variability in drug handling. For modafinic acid, several potential covariates have been investigated.

Ethnicity was identified as a significant factor influencing the clearance of modafinic acid nih.govnih.gov. A study involving five major ethnic groups in China (Han, Mongolian, Korean, Uygur, and Hui) found notable differences nih.gov. Compared to the Han group, individuals of Korean ethnicity had a 25% higher clearance, while individuals from the Uygur and Hui groups had a 12% higher clearance researchgate.netnih.gov.

In contrast, other covariates investigated in the same study, including gender, age (within the range of 18–26 years), body weight, and various clinical biochemical indices (such as ALT, AST, and creatinine), did not demonstrate a significant effect on the pharmacokinetics of modafinic acid nih.gov.

The table below summarizes the influence of investigated covariates on the clearance of (R)-(-)-Modafinic Acid.

| Covariate | Influence on Clearance | Magnitude of Effect |

| Ethnicity (Korean vs. Han) | Significant | 25% Higher Clearance researchgate.netnih.gov |

| Ethnicity (Uygur & Hui vs. Han) | Significant | 12% Higher Clearance researchgate.netnih.gov |

| Gender | Not Significant | No evident effect nih.gov |

| Body Weight | Not Significant | No evident effect nih.gov |

| Age (18-26 years) | Not Significant | No evident effect nih.gov |

| Clinical Biochemical Indices | Not Significant | No evident effect nih.gov |

Comparative Pharmacokinetics with Modafinil and its Enantiomers (Armodafinil, S-Modafinil)

(R)-(-)-Modafinic acid is the primary, pharmacologically inactive metabolite of armodafinil (B1684309) ((R)-(-)-modafinil) and a major metabolite of racemic modafinil. wikipedia.orgiiab.me The biotransformation of modafinil into modafinic acid is a key step in its elimination, with 35% to 60% of a modafinil dose being excreted in the urine as this metabolite. modafinil.wikimdpi.com The pharmacokinetic profile of (R)-(-)-Modafinic acid is intrinsically linked to the stereospecific nature of modafinil's metabolism.

This disparity in enantiomer elimination results in distinct pharmacokinetic profiles between armodafinil and racemic modafinil. Following administration and reaching maximum plasma concentration (Cmax), plasma levels of armodafinil decline in a monophasic manner. researchgate.netnih.govhps.com.au In contrast, the plasma concentration of racemic modafinil shows a biphasic decline, characterized by an initial rapid drop due to the swift elimination of the S-isomer, followed by a slower decline dictated by the R-isomer. nih.govhps.com.au

(R)-(-)-Modafinic acid, the metabolite, exhibits its own distinct pharmacokinetic characteristics. It has a shorter half-life of approximately 7 hours compared to its parent compounds. wikipedia.org Furthermore, the apparent clearance of modafinic acid is significantly higher than that of modafinil, which is consistent with the principle that metabolism typically increases a compound's polarity to facilitate more rapid clearance from the body. wikipedia.orgnih.gov

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for (R)-(-)-Modafinic Acid and related compounds.

| Compound | Half-life (t½) | Time to Peak Plasma Concentration (Tmax) | Key Characteristics |

| (R)-(-)-Modafinic Acid | ~7 hours wikipedia.org | - | Major metabolite; higher clearance than modafinil. wikipedia.orgnih.gov |

| Modafinil (Racemic) | ~12-15 hours nih.govdroracle.ai | 2-4 hours nih.govnih.gov | Biphasic elimination due to different enantiomer half-lives. nih.govhps.com.au |

| Armodafinil ((R)-Modafinil) | ~13-15 hours nih.govnih.govhps.com.au | ~2 hours researchgate.net | Monophasic elimination; higher AUC than racemic modafinil. researchgate.netnih.govhps.com.au |

| S-Modafinil (Esmodafinil) | ~3-5 hours nih.govwikipedia.org | - | Rapidly eliminated enantiomer of modafinil. modafinil.wikinih.gov |

Analytical Chemistry and Methodologies for R Modafinic Acid Quantification and Characterization in Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is the cornerstone for the analysis of (R)-(-)-Modafinic acid, enabling both the separation from its S-enantiomer and its quantification in complex mixtures.

Determining the enantiomeric purity of chiral compounds is essential, and chiral HPLC is a primary technique for this purpose. For modafinil (B37608) and by extension its metabolites, methods have been developed using chiral stationary phases (CSPs) to achieve separation of the (R)- and (S)-enantiomers.

One such method was developed for modafinil enantiomers on a chiral stationary phase featuring the macrocyclic glycopeptide teicoplanin. researchgate.net This approach, operating in a polar organic mode, successfully separated the enantiomers. researchgate.net The development process involves optimizing the mobile phase composition and column temperature to achieve baseline resolution. researchgate.net A validated method utilized a Chirobiotic T column with a mobile phase of methanol (B129727) and triethylamine (B128534), achieving a total analysis time of less than 6 minutes, which is significantly faster than previous methods. researchgate.net

Validation of these methods is performed according to ICH guidelines to ensure they are fit for purpose. Key validation parameters include linearity, accuracy, precision, selectivity, and robustness. researchgate.netnih.gov For instance, a developed method for modafinil enantiomers demonstrated linearity over a concentration range of 5–150 μg/mL for each enantiomer, with a correlation coefficient (R²) greater than 0.999. researchgate.net The limits of detection (LOD) and quantification (LOQ) are established to define the sensitivity of the method. For (R)-modafinil, these were found to be 15 ng/mL and 45 ng/mL, respectively. researchgate.net

Capillary electrophoresis (CE) has also been employed as a complementary technique, using chiral selectors like sulfobutyl ether-β-cyclodextrin added to the buffer to achieve enantioresolution.

Interactive Data Table: Chiral HPLC Method Parameters for Modafinil Enantiomers

| Parameter | Condition/Value | Source |

|---|---|---|

| Stationary Phase | Chirobiotic T column (250 × 4.6 mm, 5 μm) | researchgate.net |

| Mobile Phase | Methanol and triethylamine (100/0.05, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 225 nm | researchgate.net |

| Analysis Time | < 6 minutes | researchgate.net |

| Linearity Range | 5–150 μg/mL | researchgate.net |

| LOD ((R)-modafinil) | 15 ng/mL | researchgate.net |

| LOQ ((R)-modafinil) | 45 ng/mL | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for chemical analysis, but its application to modafinil and its metabolites, including modafinic acid, presents significant challenges. wiley.comnih.gov These compounds are known to be thermally unstable, often degrading in the high temperatures of the GC injection port. wiley.com

Research has shown that GC-MS analysis of modafinil, adrafinil, and modafinic acid does not detect the intact parent molecules. nih.govnih.gov Instead, the analysis reveals common degradation products, primarily diphenylmethanol (B121723) and 1,1,2,2-tetraphenylethane (B1595546) (TPE). wiley.comnih.gov This thermal degradation results in the compounds producing similar GC chromatograms, making it impossible to differentiate between them. nih.govresearchgate.net Consequently, under typical GC-MS conditions, these compounds are detected as a single artifact. nih.govnih.gov

Due to this limitation, GC-MS is not suitable for the definitive identification or quantification of (R)-(-)-Modafinic acid. However, it can serve as a screening tool, where the detection of the characteristic degradation products can act as a marker for the potential presence of modafinil or its metabolites. nih.govnih.govresearchgate.net For unambiguous identification and confirmation, a more suitable method like LC-MS/MS is required. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, specificity, and robustness. bioanalysis-zone.comnih.gov Several validated LC-MS/MS methods have been developed for the determination of modafinil and its major metabolite, modafinic acid, in biological samples such as human plasma and urine. nih.govresearchgate.netakjournals.com

These methods typically involve a sample preparation step to extract the analyte from the complex biological matrix. researchgate.net Common techniques include solid-phase extraction (SPE) or liquid-liquid extraction. researchgate.netijpsr.com Chromatographic separation is often achieved using a C18 reversed-phase column. researchgate.netijpsr.comresearchgate.net

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard (often a deuterated version of the analyte, like Modafinil-D5). researchgate.netijpsr.com This allows for accurate quantification even at very low concentrations.

Validated methods demonstrate excellent performance characteristics. For example, a method for modafinil in human plasma was linear over a concentration range of 30.8 to 8022.1 ng/mL, with a lower limit of quantitation (LLOQ) of 30.8 ng/mL. researchgate.net Another study for modafinil in rat plasma established a linear range of 1 to 2000 ng/mL. researchgate.net These methods show high accuracy and precision, with intra- and inter-day variations typically within ±15%. researchgate.netresearchgate.net The high sensitivity and specificity of LC-MS/MS make it the gold standard for pharmacokinetic studies involving (R)-(-)-Modafinic acid. bioanalysis-zone.com

Interactive Data Table: LC-MS/MS Method Validation Parameters

| Parameter | Modafinil in Human Plasma | Modafinil in Rat Plasma | Source |

|---|---|---|---|

| Sample Preparation | Solid Phase Extraction (SPE) | Protein Precipitation | researchgate.net, researchgate.net |

| Chromatography Column | Ascentis® C18 | Not Specified | researchgate.net, researchgate.net |

| Linearity Range | 30.8 - 8022.1 ng/mL | 1 - 2000 ng/mL | researchgate.net, researchgate.net |

| LLOQ | 30.8 ng/mL | 1 ng/mL | researchgate.net, researchgate.net |

| Intra-day Precision | < 3.1% | < 15% | researchgate.net, researchgate.net |

| Inter-day Precision | < 3.1% | < 15% | researchgate.net, researchgate.net |

| Intra-day Accuracy | ±3.3% of nominal | 86% - 104% | researchgate.net, researchgate.net |

| Inter-day Accuracy | ±3.3% of nominal | 90% - 103% | researchgate.net, researchgate.net |

Spectroscopic Characterization in Complex Matrices and for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of (R)-(-)-Modafinic acid. taylorandfrancis.com Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. nih.gov For a compound like (R)-(-)-Modafinic acid, ¹H NMR would confirm the presence of protons on the phenyl rings and the methylene (B1212753) and methine groups, while ¹³C NMR would identify the carbon atoms in the distinct chemical environments of the carboxyl, sulfoxide (B87167), and phenyl groups. nih.gov NMR analysis was used to confirm the purity and structure of adrafinil, a related compound, before a self-administration study. nih.gov

Infrared (IR) and Raman Spectroscopy: FT-IR and FT-Raman spectroscopy are used to identify the functional groups within the molecule by measuring its vibrational modes. nih.gov For (R)-(-)-Modafinic acid, characteristic absorption bands would be expected for the carboxylic acid O-H and C=O stretches, the S=O stretch of the sulfoxide group, and vibrations associated with the phenyl rings. researchgate.net Experimental vibrational spectra for the parent compound, modafinil, have been recorded and show good agreement with values calculated using Density Functional Theory (DFT), confirming the molecular structure. nih.govresearchgate.net

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenyl rings in (R)-(-)-Modafinic acid contain chromophores that absorb UV light at specific wavelengths. Experimental analysis of modafinil in ethanol (B145695) and water showed maximum wavelengths (λmax) at 223 nm and 208 nm, respectively, which aligns with theoretical calculations. researchgate.net

These spectroscopic methods, often used in conjunction, provide a comprehensive characterization of the molecule, confirming its identity and structure, which is a prerequisite for its use as an analytical standard and for interpreting metabolism studies. semanticscholar.org

Stability Studies of (R)-(-)-Modafinic Acid in Analytical Contexts

Evaluating the stability of an analyte in biological matrices is a crucial component of bioanalytical method validation. nih.gov It ensures that the measured concentration reflects the true concentration in the sample at the time of collection. Stability studies for (R)-(-)-Modafinic acid are typically conducted as part of the validation for LC-MS/MS and HPLC assays.

Key factors that can affect the stability of drug metabolites include temperature, pH, light, and enzymatic degradation. nih.gov The thermal instability of modafinil and its metabolites, including modafinic acid, is particularly relevant in the context of GC-MS analysis, where significant degradation occurs at high temperatures. nih.gov This highlights the importance of selecting appropriate analytical techniques.

In contrast, stability-indicating HPLC methods are specifically developed to separate the intact drug from any degradation products, allowing for accurate quantification even if some degradation has occurred. nih.govresearchgate.net

For bioanalytical LC-MS/MS methods, stability is assessed under various conditions that mimic sample handling and storage:

Freeze-Thaw Stability: Evaluates the analyte's stability after repeated cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Assesses stability at room temperature for a period reflecting the sample preparation time.

Long-Term Stability: Determines stability under frozen storage conditions (-20°C or -80°C) for an extended duration.

These validation studies generally demonstrate that modafinil and its metabolites are stable under the typical conditions required for bioanalysis using LC-MS/MS, ensuring the reliability of pharmacokinetic data. nih.gov

Interactive Data Table: Summary of Stability Considerations

| Context/Method | Stability Finding | Implication | Source |

|---|---|---|---|

| GC-MS Analysis | Thermally unstable; degrades to diphenylmethanol and 1,1,2,2-tetraphenylethane. | GC-MS is unsuitable for quantification; can only be used for screening. | wiley.com, nih.gov |

| HPLC Method Development | Stability-indicating methods are developed to separate the analyte from degradation products. | Allows for accurate quantification of the intact analyte in the presence of its degradants. | nih.gov, researchgate.net |

| Bioanalytical LC-MS/MS Validation | Generally stable under freeze-thaw, short-term (bench-top), and long-term storage conditions. | Ensures the integrity of biological samples from collection through analysis, providing reliable quantitative results. | nih.gov |

Investigation of the Pharmacological and Neurobiological Relevance of R Modafinic Acid

Metabolite Contribution to Parent Drug Efficacy and Safety Profile Research

The formation of (R)-(-)-modafinic acid is a crucial step in the clearance of modafinil (B37608) and armodafinil (B1684309) from the body. Metabolism of modafinil primarily occurs in the liver through pathways including amide hydrolysis, S-oxidation, and aromatic ring hydroxylation, followed by glucuronide conjugation. drugbank.comresearchgate.net The most prominent metabolic pathway is amide hydrolysis, which converts modafinil to modafinil acid. wikipedia.orgdrugbank.com This process is a major route of elimination for the parent drug. researchgate.net

Studies have shown that a significant portion of an administered dose of modafinil, between 35% and 60%, is excreted in the urine as modafinic acid. researchgate.netnih.gov The apparent clearance of modafinic acid is considerably higher than that of modafinil itself. wikipedia.orgnih.gov This increased clearance is attributed to the increased polarity of the metabolite, a common principle in drug metabolism where less lipophilic compounds are more readily excreted by the kidneys. nih.gov

| Parameter | Modafinil | This compound |

| Apparent Clearance | 3.51 L/h | 4.94 L/h |

This table compares the apparent clearance rates of modafinil and its primary metabolite, this compound, in a study of Chinese ethnic groups. nih.gov

The mechanism of action for modafinil is multifaceted and not entirely understood. nih.govdrugbank.com It is known to be a weak inhibitor of the dopamine (B1211576) transporter, which differentiates it from more potent stimulants. greendoor.org Beyond its effects on dopamine, modafinil has been shown to influence other neurotransmitter systems, including activating glutamatergic circuits while inhibiting GABAergic transmission. nih.gov It also appears to modulate histamine, norepinephrine, serotonin, and orexin (B13118510) systems. nih.gov The fact that its major metabolite, (R)-(-)-modafinic acid, lacks these effects helps to confirm that these complex interactions are a property of the parent compound.

Research on Potential Secondary Biological Roles or Interactions of (R)-(-)-Modafinic Acid

Current scientific literature primarily focuses on the role of (R)-(-)-modafinic acid as an inactive metabolite central to the clearance of modafinil and armodafinil. There is limited research available suggesting any significant secondary biological roles or interactions for this compound. Its primary relevance in pharmacological studies is in the context of the metabolism and pharmacokinetics of its parent drugs.

Consideration of Modafinic Acid in Studies on Modafinil Analogues with Anti-inflammatory or Neuroprotective Properties

In the scientific exploration of modafinil and its analogues for potential therapeutic benefits beyond wakefulness, including anti-inflammatory and neuroprotective effects, (R)-(-)-Modafinic acid is primarily regarded as an inactive metabolite. wikipedia.orgiiab.mefda.gov As the (R)-enantiomer of this compound (also known as CRL-40467), it is one of the main breakdown products of armodafinil ((R)-(-)-modafinil) in the body. wikipedia.org

While research has delved into the anti-inflammatory and neuroprotective capacities of modafinil itself and various synthesized derivatives, (R)-(-)-Modafinic acid has not been a focal point of these investigations due to its perceived lack of pharmacological activity. wikipedia.orgfda.gov Studies on modafinil analogues often aim to enhance the parent compound's desired effects or introduce new beneficial properties; in this context, an inactive metabolite serves more as a marker of the parent drug's metabolism rather than a compound of therapeutic interest itself.

General research into modafinil and its derivatives has indicated potential for antioxidant, anti-inflammatory, and neuroprotective actions. researchgate.netresearchgate.net However, the direct contribution of (R)-(-)-Modafinic acid to these effects is not supported by available evidence. The prevailing view is that neither this compound nor modafinil sulfone, the two major metabolites of modafinil, contribute to its central nervous system-activating properties. wikipedia.orgfda.gov This understanding has largely directed research efforts towards other analogues and derivatives of modafinil in the quest for novel anti-inflammatory and neuroprotective agents.

Table 1: Investigated Properties of Modafinil and its Derivatives

| Compound/Derivative Class | Investigated Property | Key Findings |

| Modafinil | Anti-inflammatory | Has been shown to possess anti-inflammatory effects and provide protection against neuroinflammation. nih.gov |

| Modafinil | Neuroprotective | Exhibits neuroprotective functions. nih.gov |

| Modafinil Analogues (sulfide and sulfoxide) | Anti-inflammatory | Sulfoxide (B87167) analogues with aliphatic moieties showed higher anti-inflammatory activity in BV-2 microglia cells. nih.gov |

| (R)-(-)-Modafinic Acid | Pharmacological Activity | Generally considered an inactive metabolite with no significant contribution to the CNS-activating effects of modafinil. wikipedia.orgfda.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-(-)-Modafinic acid, and how can its enantiomeric purity be validated?

- Answer : The synthesis of (R)-(-)-Modafinic acid typically involves chiral resolution or asymmetric synthesis. Key characterization techniques include:

- High-Performance Liquid Chromatography (HPLC) with chiral stationary phases to confirm enantiomeric purity.

- Nuclear Magnetic Resonance (NMR) for structural elucidation, focusing on distinguishing stereochemical features.

- Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns.

- Polarimetry to measure optical rotation, ensuring compliance with literature values (e.g., CAS 112111-45-2) .

- For reproducibility, experimental protocols must detail reaction conditions, purification steps, and analytical thresholds (e.g., ≥98% purity) .

Q. How should researchers design experiments to assess the pharmacological activity of (R)-(-)-Modafinic acid compared to its enantiomer?

- Answer : Use enantiomer-controlled studies with the following considerations:

- In vitro assays : Compare binding affinity to target receptors (e.g., dopamine transporters) using radioligand binding assays.

- In vivo models : Evaluate behavioral or metabolic outcomes in animal models, ensuring dose equivalence between enantiomers.

- Statistical design : Include negative controls (vehicle) and positive controls (S-(+)-enantiomer) to isolate stereospecific effects.

- Report data with standard deviations and p-values to highlight significance .

Q. What analytical techniques are critical for characterizing (R)-(-)-Modafinic acid in complex biological matrices?

- Answer : Prioritize:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitivity in detecting low concentrations in plasma or tissue.

- Chiral Chromatography to monitor enantiomeric stability under physiological conditions.

- Pharmacokinetic Parameters : Calculate AUC, Cmax, and half-life using validated bioanalytical methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on the metabolic pathways of (R)-(-)-Modafinic acid?

- Answer : Address discrepancies through:

- Systematic Review : Compile existing studies (e.g., cytochrome P450 interactions) and assess methodologies for variability (e.g., species-specific metabolism).

- Meta-Analysis : Use statistical tools to harmonize data, identifying confounders like enzyme polymorphisms or dosing regimens.

- In Silico Modeling : Apply tools like molecular docking to predict metabolite formation, cross-validating with experimental results .

Q. What strategies optimize the chiral resolution of (R)-(-)-Modafinic acid during large-scale synthesis for preclinical trials?

- Answer : Key approaches include:

- Dynamic Kinetic Resolution : Combine asymmetric catalysis with kinetic control to enhance yield and purity.

- Crystallization Techniques : Use solvent-mediated polymorph selection to isolate the desired enantiomer.

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to adjust reaction parameters dynamically.

- Document scalability challenges, such as solvent waste reduction and cost-benefit analysis .

Q. How do researchers differentiate between intrinsic and extrinsic factors affecting the stability of (R)-(-)-Modafinic acid in formulation studies?

- Answer : Conduct accelerated stability studies under varied conditions:

- Temperature/Humidity Stress : Store samples at 40°C/75% RH to identify degradation products via LC-MS.

- pH Variability : Test solubility and stability across physiological pH ranges (1.2–7.4).

- Excipient Compatibility : Screen common stabilizers (e.g., cyclodextrins) for interactions using Differential Scanning Calorimetry (DSC).

- Use factorial design experiments to isolate contributing factors .

Data Management and Reproducibility

Q. What metadata standards are essential for ensuring the FAIR (Findable, Accessible, Interoperable, Reusable) principles in (R)-(-)-Modafinic acid research?

- Answer : Include:

- Chemical Identifiers : CAS number (112111-45-2), IUPAC name, and SMILES notation .

- Experimental Protocols : Detailed steps for synthesis, purification, and analysis, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

- Raw Data Repositories : Deposit chromatograms, spectra, and pharmacokinetic datasets in public platforms (e.g., Zenodo) with DOI links .

Q. How should researchers address ethical and reproducibility challenges in preclinical studies involving (R)-(-)-Modafinic acid?

- Answer :

- Ethical Compliance : Obtain institutional animal care committee approvals and adhere to ARRIVE guidelines for in vivo studies.

- Blinded Experiments : Randomize treatment groups and use coded samples to reduce bias.

- Open Protocols : Publish detailed methods in supplementary materials, including instrument calibration records and negative result data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.